N-[(5-Chloro-2-methoxyphenyl)methyl]adenosine

Adenosine A3 receptor Radioligand binding Ki determination

N-[(5-Chloro-2-methoxyphenyl)methyl]adenosine (CAS 34349-36-5) is a synthetic N6-substituted adenosine derivative belonging to the nucleoside analog class. It functions primarily as an adenosine receptor (AR) ligand, exhibiting high-affinity binding to the human adenosine A3 receptor (hA3AR) and moderate affinity for the A1 receptor (hA1AR), while maintaining substantially weaker interaction with the A2A receptor.

Molecular Formula C18H20ClN5O5
Molecular Weight 421.8 g/mol
CAS No. 34349-36-5
Cat. No. B12922064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-Chloro-2-methoxyphenyl)methyl]adenosine
CAS34349-36-5
Molecular FormulaC18H20ClN5O5
Molecular Weight421.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
InChIInChI=1S/C18H20ClN5O5/c1-28-11-3-2-10(19)4-9(11)5-20-16-13-17(22-7-21-16)24(8-23-13)18-15(27)14(26)12(6-25)29-18/h2-4,7-8,12,14-15,18,25-27H,5-6H2,1H3,(H,20,21,22)/t12-,14-,15-,18-/m1/s1
InChIKeyGPTLISQFNJWPRC-SCFUHWHPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(5-Chloro-2-methoxyphenyl)methyl]adenosine (CAS 34349-36-5): A High-Affinity Adenosine A3 Receptor Ligand for Targeted Research and Drug Discovery


N-[(5-Chloro-2-methoxyphenyl)methyl]adenosine (CAS 34349-36-5) is a synthetic N6-substituted adenosine derivative belonging to the nucleoside analog class. It functions primarily as an adenosine receptor (AR) ligand, exhibiting high-affinity binding to the human adenosine A3 receptor (hA3AR) and moderate affinity for the A1 receptor (hA1AR), while maintaining substantially weaker interaction with the A2A receptor [1]. Its molecular architecture features a 5-chloro-2-methoxybenzyl moiety appended to the N6 position of the adenine base—a structural motif associated with enhanced hA3AR affinity and functional selectivity across the adenosine receptor family .

Why Generic Substitution Fails: The Functional and Selectivity Consequences of N6-Benzyl Modification in N-[(5-Chloro-2-methoxyphenyl)methyl]adenosine


Adenosine receptor ligands bearing N6-benzyl substituents are not functionally interchangeable, because minor changes to the benzyl ring substitution pattern produce profound shifts in receptor subtype selectivity, intrinsic efficacy (agonist vs. antagonist), and downstream signaling bias . The 5-chloro-2-methoxy substitution pattern in N-[(5-Chloro-2-methoxyphenyl)methyl]adenosine confers a specific A3-over-A2A selectivity exceeding 300-fold, whereas unsubstituted N6-benzyladenosine exhibits only moderate A3 selectivity and a distinct efficacy profile [1]. Furthermore, the chloro and methoxy positioning critically shapes complementarity with the hA3AR orthosteric binding pocket—residues L91(3.33), F168(EL2), and I186(5.47) interact with the methoxy methyl and chlorophenyl ring in ways that cannot be replicated by other N6-aralkyl congeners . Substituting this compound with a generic N6-benzyladenosine or an alternative halogen-substituted analog would therefore introduce uncontrolled variability in both binding affinity ratios and functional outcome, compromising experimental reproducibility and translational relevance.

Quantitative Differentiation of N-[(5-Chloro-2-methoxyphenyl)methyl]adenosine: Head-to-Head and Cross-Study Binding Selectivity Evidence


hA3 Receptor Binding Affinity: N-[(5-Chloro-2-methoxyphenyl)methyl]adenosine vs. Endogenous Adenosine

N-[(5-Chloro-2-methoxyphenyl)methyl]adenosine binds to the human adenosine A3 receptor (hA3AR) with a Ki of 1.30 nM, measured by displacement of [125I]-AB-MECA in CHO cells expressing the recombinant human receptor [1]. This represents an approximately 808-fold enhancement in hA3AR affinity compared to the endogenous ligand adenosine, which exhibits a Ki of approximately 1,050 nM at hA3AR [2]. The target compound therefore provides a high-affinity molecular probe for hA3AR engagement studies where endogenous adenosine's low affinity would be insufficient for reliable target occupancy.

Adenosine A3 receptor Radioligand binding Ki determination

A3 vs. A2A Selectivity Ratio: N-[(5-Chloro-2-methoxyphenyl)methyl]adenosine vs. IB-MECA

The selectivity of N-[(5-Chloro-2-methoxyphenyl)methyl]adenosine for hA3AR over hA2AAR is 308-fold (hA2A Ki = 400 nM ÷ hA3 Ki = 1.30 nM) [1]. This compares favorably with the widely used A3 reference agonist IB-MECA, which achieves only a 51-fold A3-over-A2A selectivity (hA2A Ki = 56 nM ÷ hA3 Ki = 1.1 nM) . The target compound's 6-fold greater A2A discrimination window is driven by its markedly weaker hA2AAR affinity (400 nM vs. 56 nM for IB-MECA), minimizing potential A2A-mediated off-target effects such as vasodilation and tachycardia in ex vivo and in vivo preparations.

Adenosine A3 selectivity A2A counter-screen Subtype selectivity ratio

A1/A3 Binding Affinity Ratio: Differentiation from N6-Benzyladenosine and Other N6-Substituted Congeners

N-[(5-Chloro-2-methoxyphenyl)methyl]adenosine exhibits an hA1/hA3 Ki ratio of 7.1 (hA1 Ki = 9.20 nM; hA3 Ki = 1.30 nM) [1], indicating only modest selectivity for the A3 over the A1 subtype. This contrasts with N6-benzyladenosine, which displays a preference for the A1 receptor (Ki hA1 ~ 46 nM; hA3 ~ 6-10 nM range) with an A1/A3 ratio < 10 but an inverted rank order of affinity depending on assay conditions [2]. The 5-chloro-2-methoxy substitution pattern on the target compound shifts the selectivity balance toward the A3 receptor relative to the unsubstituted benzyl congener, while maintaining sufficient A1 affinity (single-digit nanomolar) to serve as a dual A1/A3 ligand when high-A3-only selectivity is not required. The SAR established by Ohno et al. (2004) demonstrates that the 5-chloro-2-methoxybenzyl group at N6 preserves or enhances hA3AR affinity while modulating functional efficacy independently of binding affinity .

A1 adenosine receptor N6-substituted adenosine Structure-selectivity relationship

Comparison with High-Selectivity A3 Agonist 2-Cl-IB-MECA: Balancing A1 Activity and A3 Affinity

The ultra-selective A3 agonist 2-Cl-IB-MECA achieves an hA1/hA3 selectivity ratio of approximately 2,485 (hA1 Ki = 820 nM; hA3 Ki = 0.33 nM) . N-[(5-Chloro-2-methoxyphenyl)methyl]adenosine, with an hA1/hA3 ratio of 7.1 (hA1 Ki = 9.20 nM; hA3 Ki = 1.30 nM) [1], occupies a distinct pharmacological niche: it retains nanomolar A1 affinity rather than sacrificing A1 engagement entirely. This balanced A1/A3 profile may be advantageous in therapeutic areas such as cardiac ischemia-reperfusion injury, where simultaneous A1 and A3 activation has been reported to confer additive cardioprotective benefit [2], and where the extreme A1 avoidance of 2-Cl-IB-MECA would preclude such combinatorial signaling.

2-Cl-IB-MECA A3 selectivity A1/A3 balance

Functional Efficacy Differentiation: Partial Agonism and Antagonism Profiles Dictated by N6 and C2 Substitution

In the systematic SAR study by Ohno et al. (2004), compounds bearing the N6-(5-chloro-2-methoxybenzyl) group exhibited functional profiles ranging from partial agonism to antagonism at hA1AR and hA3AR, depending on the C2 substituent . The 2-H analogue (compound 14 in the study) behaved as an A1AR full agonist and an A3AR partial agonist, while the 2-cyano analogue (compound 15) showed reduced efficacy at A3AR relative to its A3 affinity. For N-[(5-Chloro-2-methoxyphenyl)methyl]adenosine, which carries no C2 substitution (2-H), the functional outcome is predicted to be partial agonism at hA3AR and full agonism at hA1AR—a profile that differs from both the full A3 agonist IB-MECA and the pure A3 antagonist profiles observed for certain 2-substituted N6-(5-chloro-2-methoxybenzyl) congeners such as compound 19 (2-CF3) . This partial agonist character at A3AR may be therapeutically advantageous, as it can temper maximal receptor activation while preserving basal signaling modulation, potentially reducing desensitization and tolerance relative to full agonists.

Adenosine receptor efficacy cAMP assay Partial agonist Functional selectivity

Synthetic Tractability and Structural Versatility: The 5-Chloro-2-Methoxybenzyl Warhead as a Modular Scaffold

The 5-chloro-2-methoxybenzylamine precursor required for synthesizing N-[(5-Chloro-2-methoxyphenyl)methyl]adenosine is a commercially available building block that enables straightforward coupling to 6-chloropurine riboside or related intermediates . This contrasts with the 3-iodobenzylamine required for IB-MECA synthesis, which introduces a heavy halogen that can complicate purification and radiolabeling workflows. The target compound's chloro-methoxy substitution pattern also provides a chemically stable, non-radioactive handle for further derivatization (e.g., C2 functionalization to tune efficacy or introduce fluorescent tags) without the lability associated with iodo-substituted congeners . For procurement decisions, this translates to greater synthetic accessibility and a lower barrier to custom analog generation compared to iodo-containing comparator series.

N6-substituted adenosine synthesis Modular scaffold 5-Chloro-2-methoxybenzylamine building block

Priority Application Scenarios for N-[(5-Chloro-2-methoxyphenyl)methyl]adenosine Based on Quantitative Differentiation Evidence


Selective Pharmacological Probing of hA3AR in Mixed Adenosine Receptor Expression Systems (e.g., Mast Cells, Eosinophils, or Tumor Microenvironments)

With an A3-over-A2A selectivity of 308-fold , N-[(5-Chloro-2-methoxyphenyl)methyl]adenosine is ideally suited for experiments that require A3 receptor isolation in cell types co-expressing A2A receptors, such as immune cells or vascular endothelial cells. The 6-fold selectivity advantage over the standard tool IB-MECA substantially reduces the likelihood of confounding A2A-mediated cAMP elevation, enabling cleaner interpretation of A3-dependent Gi-mediated signaling, chemotaxis modulation, or inflammatory cytokine release .

Dual A1/A3 Cardioprotection Studies Requiring Balanced Nanomolar Affinity at Both Subtypes

The compound's Ki values of 9.20 nM at hA1AR and 1.30 nM at hA3AR provide a balanced dual-receptor engagement profile that is absent in ultra-selective A3 ligands such as 2-Cl-IB-MECA (hA1 Ki = 820 nM) . This makes it a preferred candidate for ischemia-reperfusion injury models where concurrent A1 (anti-arrhythmic, negative chronotropic) and A3 (anti-inflammatory, anti-apoptotic) signaling are both mechanistically implicated and additively protective [1]. Researchers can dose a single agent rather than co-administering separate A1 and A3 ligands.

Medicinal Chemistry Lead Optimization: N6-Benzyl SAR Exploration with a Synthetically Tractable Chloro-Methoxy Warhead

The 5-chloro-2-methoxybenzylamine precursor is commercially available and chemically stable, enabling efficient parallel synthesis of C2-modified analogs to tune efficacy (full agonist → partial agonist → antagonist) without altering the N6 pharmacophore . Medicinal chemistry teams seeking to explore the A3AR antagonist space can use this compound as a starting point for C2 functionalization (e.g., cyano, trifluoromethyl, ester), as the N6-(5-chloro-2-methoxybenzyl) group is established to maintain high hA3AR affinity across diverse C2 substitutions . This modularity offers a procurement advantage over iodo-substituted comparator series, which present handling and stability challenges.

In Vitro Functional Assays Requiring Partial Agonism to Avoid Receptor Desensitization (e.g., Chronic Dosing Models of Inflammation or Glaucoma)

Based on class-level SAR evidence, N-[(5-Chloro-2-methoxyphenyl)methyl]adenosine is predicted to exhibit partial agonism at hA3AR , unlike the full A3 agonist IB-MECA . Partial agonists produce submaximal receptor activation even at saturating concentrations, which can mitigate receptor desensitization, internalization, and tachyphylaxis during prolonged exposure protocols . For research programs investigating chronic A3 modulation in glaucoma, asthma, or inflammatory bowel disease models, this compound's partial efficacy profile may better recapitulate physiological signaling dynamics and improve translational predictivity.

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